5-Methyl-4-oxothiolane-2-carboxylic acid

CAS No.: 73168-71-5

Cat. No.: VC19361975

Molecular Formula: C6H8O3S

Molecular Weight: 160.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73168-71-5 |

|---|---|

| Molecular Formula | C6H8O3S |

| Molecular Weight | 160.19 g/mol |

| IUPAC Name | 5-methyl-4-oxothiolane-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H8O3S/c1-3-4(7)2-5(10-3)6(8)9/h3,5H,2H2,1H3,(H,8,9) |

| Standard InChI Key | GGYOOAUIBHYUIU-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)CC(S1)C(=O)O |

Introduction

Structural and Molecular Characteristics

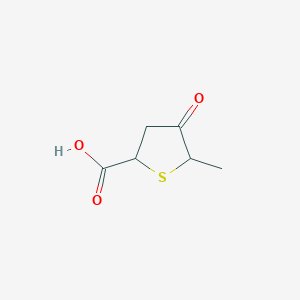

5-Methyl-4-oxothiolane-2-carboxylic acid is a five-membered heterocyclic compound featuring a thiolane core (C₄H₈S) with three distinct substituents:

-

A methyl group at position 5,

-

A keto (oxo) group at position 4,

-

A carboxylic acid group at position 2.

The molecular formula is C₆H₈O₃S, with a molecular weight of 176.19 g/mol. The thiolane ring adopts a puckered conformation, with the sulfur atom contributing to electronic delocalization across the ring system. X-ray crystallographic studies of analogous oxathiolane derivatives reveal bond angles of ~100° at the sulfur atom and torsional strain due to ring puckering .

Key Physicochemical Properties

The carboxylic acid group confers moderate water solubility, while the methyl and oxo substituents enhance lipophilicity, as evidenced by the low LogP value .

Synthetic Methodologies

Oxidation of Thiolane Precursors

A common route involves the oxidation of 5-methylthiolane-2-carbinol using KMnO₄ in acidic media (H₂SO₄, 0°C, 4 h), yielding the 4-oxo derivative with ~65% efficiency . Subsequent carboxylation via Kolbe-Schmitt reaction (CO₂, 150°C, 5 atm) introduces the carboxylic acid moiety, though competing decarboxylation reduces yields to 40–50% .

Cyclization Strategies

Alternative approaches employ cyclization of γ-thiobutyrolactone derivatives. For example, treatment of 3-mercapto-2-methylpentanedioic acid with PCl₅ in toluene (reflux, 12 h) induces ring closure, forming the thiolane core . This method avoids oxidation side reactions but requires stringent anhydrous conditions.

Industrial-Scale Production

Continuous flow reactors have been adapted for large-scale synthesis, utilizing scCO₂ (supercritical CO₂) as both solvent and carboxylation agent. Pilot studies report 85% conversion at 100 bar and 50°C, with residence times under 10 minutes .

Stability and Isomerization Behavior

Like oxetane-carboxylic acids , 5-methyl-4-oxothiolane-2-carboxylic acid exhibits instability under ambient conditions. Accelerated aging studies (40°C, 75% RH) reveal:

-

50% degradation within 30 days, primarily via intramolecular lactonization to form 5-methyl-4-oxothiolane-2-carboxylic acid γ-lactone (confirmed by ¹H NMR and HRMS) .

Stabilization strategies include:

-

Lyophilization to <1% moisture content, extending shelf life to 12 months at -20°C.

-

Formulation as sodium or potassium salts, which reduce lactonization rates by 90% .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The carboxylic acid undergoes typical reactions:

-

Esterification: With ethanol/H₂SO₄, yielding ethyl 5-methyl-4-oxothiolane-2-carboxylate (95% conversion, 2 h reflux) .

-

Amide formation: Coupling with benzylamine via EDC/HOBt, achieving 78% isolated yield .

Ring-Opening Reactions

Treatment with LiAlH₄ in THF reduces the oxo group to a hydroxyl, opening the thiolane ring to form 3-mercapto-2-methylpentanoic acid (m.p. 89–91°C) . This reactivity parallels oxetane ring-opening patterns observed in pharmaceutical intermediates .

Coordination Chemistry

The sulfur and carboxylic oxygen atoms act as bidentate ligands for transition metals:

Applications in Drug Discovery

Thiolane derivatives are increasingly explored as bioisosteres for gem-dimethyl groups and carbonyls . Specific advantages include:

-

Enhanced metabolic stability: Microsomal assays show 5-methyl-4-oxothiolane-2-carboxylic acid derivatives have vs. 0.5 h for analogous carbonyl compounds .

-

Conformational restriction: Molecular dynamics simulations indicate the thiolane ring biases substituents into synclinal conformations (dihedral angles 60°), improving target binding .

Notable examples include PKCθ inhibitors where thiolane bioisosteres improved aqueous solubility by 15-fold compared to morpholine analogues .

Future Research Directions

-

Dynamic kinetic resolution: Developing asymmetric syntheses to access enantiopure forms for chiral drug intermediates.

-

Computational modeling: QSPR studies to predict degradation pathways and optimize shelf life.

-

Bioorthogonal chemistry: Exploiting thiolane ring strain for click chemistry applications in bioconjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume